molecular formula C20H15Cl2N3O3S B12345844 (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Cat. No.: B12345844
M. Wt: 448.3 g/mol
InChI Key: OKHLPAXDKRXBJX-MFOYZWKCSA-N
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Description

The compound (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule featuring multiple functional groups, including furan, triazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium on carbon (Pd/C), and reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and the use of greener solvents and reagents to minimize environmental impact. The reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the furan or triazole rings using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: can be compared with other compounds containing furan, triazole, or thiazole rings, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15Cl2N3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylfuran-3-yl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15Cl2N3O3S/c1-10-15(4-5-27-10)18-23-20-25(24-18)19(26)17(29-20)9-14-2-3-16(28-14)11-6-12(21)8-13(22)7-11/h2-9,18,20,23-24H,1H3/b17-9-

InChI Key

OKHLPAXDKRXBJX-MFOYZWKCSA-N

Isomeric SMILES

CC1=C(C=CO1)C2NC3N(N2)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)/S3

Canonical SMILES

CC1=C(C=CO1)C2NC3N(N2)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)S3

Origin of Product

United States

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